molecular formula C22H38N8O10 B14234383 L-Seryl-L-glutaminyl-L-valyl-L-asparaginyl-L-glutamine CAS No. 249744-02-3

L-Seryl-L-glutaminyl-L-valyl-L-asparaginyl-L-glutamine

Cat. No.: B14234383
CAS No.: 249744-02-3
M. Wt: 574.6 g/mol
InChI Key: JWJSYHIGAGUJCD-SMXCXOSKSA-N
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Description

L-Seryl-L-glutaminyl-L-valyl-L-asparaginyl-L-glutamine is a peptide compound composed of five amino acids: serine, glutamine, valine, asparagine, and glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-glutaminyl-L-valyl-L-asparaginyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, to produce the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-glutaminyl-L-valyl-L-asparaginyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The peptide can be reduced to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can lead to the formation of a hydroxylated peptide.

Scientific Research Applications

L-Seryl-L-glutaminyl-L-valyl-L-asparaginyl-L-glutamine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Seryl-L-glutaminyl-L-valyl-L-asparaginyl-L-glutamine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and protein synthesis. The exact molecular targets and pathways depend on the specific context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with similar amino acid composition but different sequence and properties.

    L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-L-arginyl-L-lysyl-L-methionyl-L-alanine: A longer peptide with a more complex structure.

Uniqueness

L-Seryl-L-glutaminyl-L-valyl-L-asparaginyl-L-glutamine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to interact with various molecular targets makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

249744-02-3

Molecular Formula

C22H38N8O10

Molecular Weight

574.6 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C22H38N8O10/c1-9(2)17(30-19(36)11(3-5-14(24)32)27-18(35)10(23)8-31)21(38)29-13(7-16(26)34)20(37)28-12(22(39)40)4-6-15(25)33/h9-13,17,31H,3-8,23H2,1-2H3,(H2,24,32)(H2,25,33)(H2,26,34)(H,27,35)(H,28,37)(H,29,38)(H,30,36)(H,39,40)/t10-,11-,12-,13-,17-/m0/s1

InChI Key

JWJSYHIGAGUJCD-SMXCXOSKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N

Origin of Product

United States

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